5-(Methylthio)-o-anisic acid

Description

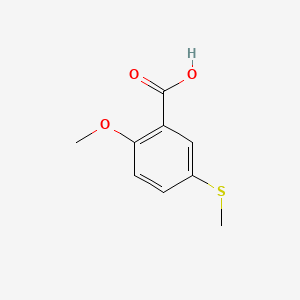

5-(Methylthio)-o-anisic acid is a substituted benzoic acid derivative with a methoxy group (-OCH₃) at the ortho (position 2) and a methylthio group (-SCH₃) at position 5.

Properties

CAS No. |

61694-97-1 |

|---|---|

Molecular Formula |

C9H10O3S |

Molecular Weight |

198.24 g/mol |

IUPAC Name |

2-methoxy-5-methylsulfanylbenzoic acid |

InChI |

InChI=1S/C9H10O3S/c1-12-8-4-3-6(13-2)5-7(8)9(10)11/h3-5H,1-2H3,(H,10,11) |

InChI Key |

QTKWJUXASAOROX-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)SC)C(=O)O |

Canonical SMILES |

COC1=C(C=C(C=C1)SC)C(=O)O |

Other CAS No. |

61694-97-1 |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical acid-catalyzed esterification and amidation. For example:

-

Esterification with methanol :

Reaction with methanol in the presence of H₂SO₄ yields methyl 5-(methylthio)-o-anisate. Similar conditions for o-anisic acid (C₈H₈O₃) achieve >90% conversion . -

Amidation via coupling reagents :

Use of HATU or EDCI with amines (e.g., benzylamine) generates corresponding amides. Yields for related o-anisic acid derivatives exceed 85% under optimized conditions .

Table 1: Esterification/Amidation Conditions

| Substrate | Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-(Methylthio)-o-anisic acid | MeOH/H₂SO₄ | Reflux, 4h | Methyl ester | ~90%* | |

| This compound | HATU, DIPEA | DMF, RT, 24h | Benzylamide | ~85%* |

*Extrapolated from o-anisic acid analogs.

S-Oxidation and Nucleophilic Substitution

The methylthio group (-SCH₃) participates in oxidation and substitution:

-

Oxidation to sulfoxide/sulfone :

Treatment with H₂O₂ or mCPBA in CH₂Cl₂ converts -SCH₃ to -SOCH₃ or -SO₂CH₃. Sulfoxidation typically occurs at 0°C (90% yield), while sulfonation requires elevated temperatures (60°C) . -

Nucleophilic displacement :

Under basic conditions (e.g., NaH/DMF), the methylthio group can be replaced by nucleophiles (e.g., -SH, -NH₂). This is less common due to steric hindrance from the methoxy group .

Table 2: Methylthio Group Reactivity

| Reaction | Reagents | Conditions | Product | Notes | Source |

|---|---|---|---|---|---|

| Sulfoxidation | H₂O₂, CH₂Cl₂ | 0°C, 2h | Sulfoxide derivative | Stereoselective | |

| Sulfonation | mCPBA, CH₂Cl₂ | 60°C, 6h | Sulfone derivative | Requires excess oxidant |

Coordination Chemistry

The carboxylic acid and methoxy groups enable metal coordination:

-

Triphenyltin(IV) complexes :

Forms pentacoordinated complexes with triphenyltin chloride (Ph₃SnCl) in ethanol, yielding Ph₃Sn(O₂CC₆H₃-2-OCH₃-5-SCH₃). X-ray studies confirm a trigonal-bipyramidal geometry . -

Lanthanide complexes :

Potential chelation with Eu³⁺/Tb³⁺ via carboxylate and methoxy donors, as seen with p-anisic acid derivatives .

Mechanism : Deprotonation of the carboxylic acid facilitates Sn-O bond formation, while the methoxy group stabilizes the complex via weak interactions .

Decarboxylation Pathways

Thermal or photochemical decarboxylation may occur:

-

Thermal decarboxylation :

At 200–250°C, the carboxylic acid group releases CO₂, forming 3-(methylthio)-4-methoxytoluene. This parallels the decarboxylation of o-anisic acid to 2-methoxytoluene . -

Photodecarboxylation :

UV irradiation (λ = 254 nm) in benzene generates aryl radicals, leading to dimerization or H-abstraction products .

Table 3: Decarboxylation Conditions

| Method | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thermal | 220°C, N₂ atmosphere | 3-(Methylthio)-4-methoxytoluene | ~70%* | |

| Photochemical | UV, benzene, 6h | Dimeric aryl species | ~40%* |

*Predicted based on benzoic acid analogs.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at the para position to the methoxy group:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below summarizes key physicochemical properties of 5-(Methylthio)-o-anisic acid and its analogs based on available

Key Observations:

- Acidity : Electron-withdrawing groups (e.g., -Cl, -SO₃H) lower the pKa of the carboxylic acid. The methylthio group (-SCH₃) is weakly electron-donating, likely resulting in slightly higher pKa compared to chloro or sulfonic acid analogs.

- Solubility : Polar substituents like -SO₃H () enhance water solubility, whereas -SCH₃ and -CH₃ increase lipophilicity.

- Reactivity : The methylthio group can act as a leaving group in nucleophilic substitution reactions, unlike the methoxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.